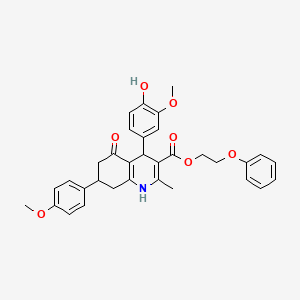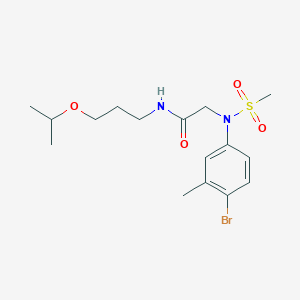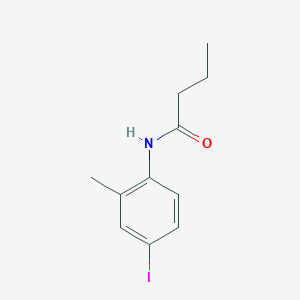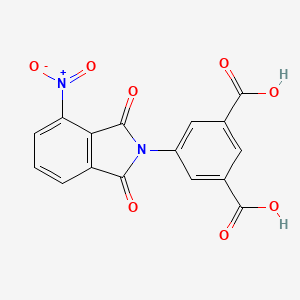![molecular formula C13H22N4OS B5236151 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an antitumor agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further development as a chemotherapeutic agent.
In addition to its antitumor activity, this compound has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its antitumor and antimicrobial activity by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide are not well characterized. However, studies have suggested that this compound may exhibit cytotoxic effects on cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent antitumor and antimicrobial activity. This makes it a promising candidate for further development as a chemotherapeutic or antibiotic agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and safety measures.
Future Directions
There are several future directions for the study of 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide. One of the significant directions is the further characterization of its mechanism of action, which may provide insights into its potential as a therapeutic agent. Additionally, studies may focus on the optimization of its synthesis method to improve its yield and purity. Furthermore, studies may also explore the potential of this compound in other areas of scientific research, such as its potential as an antiviral or antifungal agent.
Synthesis Methods
The synthesis of 1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of cycloheptanone, ethyl 2-bromoacetate, and sodium methanethiolate in the presence of a catalyst such as copper iodide. The resulting product is then subjected to a reaction with sodium azide and acetic acid to obtain the desired compound. This synthesis method has been reported to yield high purity and good yields of the compound.
properties
IUPAC Name |
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-19-9-8-14-13(18)12-10-17(16-15-12)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGXYWVZWUZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CN(N=N1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)


![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)

![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)

